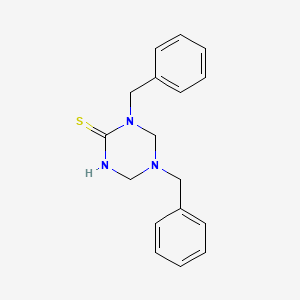

1,5-dibenzyl-1,3,5-triazinane-2-thione

Description

Properties

IUPAC Name |

1,5-dibenzyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c21-17-18-13-19(11-15-7-3-1-4-8-15)14-20(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNBCBZOCMJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)N(CN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dibenzyl 1,3,5 Triazinane 2 Thione

Direct Cyclization Routes to the 1,3,5-Triazinane-2-thione (B1225330) Core

The formation of the 1,3,5-triazinane-2-thione ring is a critical step in the synthesis of the target molecule. This can be achieved through various cyclocondensation reactions, including those based on amines and formaldehyde (B43269), the use of thiourea (B124793) or its derivatives as a source of the C=S group, and multi-component reaction strategies.

Amine and Formaldehyde-Based Cyclocondensation Reactions

A fundamental approach to constructing the 1,3,5-triazinane (B94176) ring involves the condensation of amines with formaldehyde. This reaction, often a variation of the Mannich reaction, brings together the necessary nitrogen and carbon atoms to form the six-membered ring. In the context of synthesizing 1,5-dibenzyl-1,3,5-triazinane-2-thione, this would typically involve the reaction of benzylamine (B48309), formaldehyde, and a sulfur source.

The reaction of N,N'-bisarylmethanediamines with formaldehyde has been shown to yield 1,3,5-triaryl-1,3,5-hexahydrotriazines, demonstrating the feasibility of using pre-formed amine-formaldehyde adducts in the cyclization process. mdpi.com Similarly, the reaction of thiourea with formaldehyde and aliphatic diamines can produce bis(1,3,5-triazinane-2-thione) derivatives, highlighting a direct route to the desired core structure. researchgate.net

A plausible reaction pathway involves the initial formation of a bis(hydroxymethyl)thiourea intermediate from thiourea and formaldehyde. This intermediate can then react with two equivalents of benzylamine to undergo cyclization, forming the this compound ring.

Utilizing Thiourea or Derivatives as C=S Sources

Thiourea and its substituted derivatives are common and effective reagents for introducing the thiocarbonyl (C=S) group into heterocyclic systems. In the synthesis of 1,3,5-triazinane-2-thiones, thiourea can act as a dinucleophile, reacting with electrophilic species generated from amines and aldehydes.

For instance, the synthesis of 1,3,5-triazinane-2,4-dithiones has been accomplished through the condensation of two equivalents of a 1-arylthiourea with one equivalent of an aliphatic carboxylic acid, catalyzed by ferric chloride hexahydrate. researchgate.net While this yields a dithione, it illustrates the utility of thiourea derivatives in forming the triazinane ring.

A more direct, albeit related, synthesis involves the three-component condensation of an aldehyde, thiourea, and an orthoformate, which has been shown to produce 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. beilstein-journals.org Although the substitution pattern differs, this demonstrates the principle of a one-pot reaction to form a triazinane-thione core.

Multi-Component Reaction Approaches to 1,3,5-Triazinane-2-thiones

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. The synthesis of this compound is well-suited to an MCR strategy.

A hypothetical yet chemically sound MCR for the target compound would involve the one-pot reaction of benzylamine, formaldehyde, and a source of the thiocarbonyl group, such as carbon disulfide or thiourea. The Mannich reaction provides a conceptual basis for this transformation, where an amine, an aldehyde, and a carbon acid condense to form a new C-C bond. medwinpublishers.com In this case, thiourea would act as the "acidic" component, with its N-H protons being sufficiently acidic to participate in the reaction.

The reaction of primary amines with carbon disulfide and formaldehyde is a known method for synthesizing 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, a related heterocyclic system. medwinpublishers.commdpi.com By adjusting the stoichiometry and reaction conditions, it is plausible to direct this type of reaction towards the formation of the desired 1,3,5-triazinane-2-thione.

Introduction of N-Benzyl Substituents

The incorporation of the two benzyl (B1604629) groups at the N1 and N5 positions of the triazinane ring is a defining feature of the target molecule. This can be achieved either by starting with benzyl-substituted precursors or by adding the benzyl groups to a pre-formed triazinane scaffold.

N-Alkylation Strategies on Pre-formed Triazinane Scaffolds

One synthetic strategy involves the initial formation of the parent 1,3,5-triazinane-2-thione ring, followed by the selective N-alkylation with a benzylating agent. This approach allows for the late-stage introduction of the benzyl groups.

The parent ring could potentially be synthesized from the condensation of ammonia (B1221849), formaldehyde, and thiourea. The resulting 1,3,5-triazinane-2-thione would have two secondary amine functionalities available for alkylation. Subsequent reaction with two equivalents of a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base would yield the desired this compound. The choice of base and solvent is crucial to ensure efficient and selective N-alkylation while minimizing side reactions.

| Reagent 1 | Reagent 2 | Reagent 3 | Product |

| 1,3,5-Triazinane-2-thione | Benzyl bromide | Potassium carbonate | This compound |

| 1,3,5-Triazinane-2-thione | Benzyl chloride | Sodium hydride | This compound |

Incorporation of Dibenzylamine Moieties into Cyclization Precursors

An alternative and often more direct approach is to use benzyl-containing starting materials in the initial cyclization reaction. This ensures that the benzyl groups are incorporated from the outset.

A plausible method involves the reaction of N,N'-dibenzyl-thiourea with formaldehyde and benzylamine. In this scenario, the N,N'-dibenzyl-thiourea would serve as a key building block, providing one of the benzyl groups and the thiocarbonyl moiety.

Furthermore, the synthesis of the non-thionated analogue, 1,3,5-tribenzylhexahydro-1,3,5-triazine, is readily achieved by the reaction of benzylamine and formaldehyde. chemicalbook.com This established reaction provides strong precedent for the feasibility of forming the triazinane ring with benzyl substituents directly from benzylamine. A modification of this reaction, incorporating a sulfur source like carbon disulfide or thiophosgene, could potentially lead directly to the formation of this compound.

| Precursor 1 | Precursor 2 | Precursor 3 | Product |

| Benzylamine | Formaldehyde | Carbon disulfide | This compound |

| Benzylamine | Formaldehyde | Thiourea | This compound |

| N,N'-Dibenzyl-thiourea | Formaldehyde | Benzylamine | This compound |

Post-Synthetic Modification of Aromatic or Aliphatic Precursors to Benzyl Groups

The introduction of benzyl groups onto a pre-existing 1,3,5-triazinane-2-thione scaffold represents a plausible, albeit not widely documented, synthetic strategy. The most common methods for synthesizing substituted triazines involve the sequential substitution of chlorides on a cyanuric chloride precursor. mdpi.com This general approach allows for controlled functionalization. For the target thione, a hypothetical post-synthetic modification would involve the N-alkylation of an unsubstituted or monosubstituted 1,3,5-triazinane-2-thione core with a benzyl halide, such as benzyl bromide or benzyl chloride.

Alternatively, synthetic routes that build the dibenzylated structure during cyclization are more common for related triazinanes. One such method involves the reaction of benzylamine, formaldehyde, and a suitable third component. chemicalbook.com For instance, the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane (B52242) is achieved through the condensation of benzyl chloride with ammonia and formaldehyde. chemicalbook.com Similarly, various triazinane-2-thiones have been synthesized via a classical Mannich amino methylation, which involves the cyclic condensation of N,N'-unsymmetrical thioureas with formaldehyde and a primary amine. juniperpublishers.com By using benzylamine in this type of reaction, the 1,5-dibenzyl substitution pattern could be directly installed.

A related approach has been used to synthesize N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives, demonstrating the feasibility of incorporating benzyl groups into the triazine framework. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Analogues of this compound

While the stereoselective synthesis of this compound itself is not specifically detailed in the literature, the asymmetric synthesis of closely related chiral 1,5-disubstituted 1,3,5-hexahydrotriazine analogues has been successfully demonstrated. This provides a strong proof-of-concept for the feasibility of creating chiral versions of the target compound.

A notable study involved the design and synthesis of a series of chiral 1,5-disubstituted 1,3,5-hexahydrotriazine-2-N-nitroimines as novel neonicotinoid analogues. nih.gov The synthesis of these chiral compounds establishes that the triazinane ring can serve as a scaffold for stereocontrolled substitution. In this work, the absolute configuration of one analogue was unequivocally confirmed as 'S' by single-crystal X-ray diffraction, validating the asymmetric synthetic route. nih.gov The molecular docking studies performed on these compounds further underscore the importance of stereochemistry in their biological interactions. nih.gov

General strategies for the asymmetric synthesis of other nitrogen-containing heterocycles, such as Δ2-thiazolines and functionalized prolines, often employ chiral auxiliaries or diastereoselective 1,3-dipolar cycloaddition reactions. nih.govsciforum.net These established methodologies could potentially be adapted to achieve stereocontrol in the synthesis of this compound, for example, by using a chiral amine precursor in a Mannich-type condensation.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign protocols. The synthesis of 1,3,5-triazine (B166579) derivatives has benefited from such green approaches, including the use of alternative energy sources and catalyst-free systems.

The development of green synthetic protocols for 1,3,5-triazine derivatives has been advanced by the use of microwave and ultrasound-assisted methods, which can significantly shorten reaction times and reduce energy consumption. mdpi.com Sonochemistry, in particular, has emerged as a powerful tool for green synthesis. A protocol for synthesizing 1,3,5-triazine derivatives using a sonochemical approach has been developed that allows for high-yield synthesis in as little as five minutes. nih.gov A key advantage of this method is the use of water as the solvent, which dramatically improves the environmental profile of the synthesis compared to conventional heating methods. nih.gov This sonochemical approach has been successfully applied to N-alkylation reactions to produce N-benzyl triazine derivatives, highlighting its applicability for the synthesis of the target compound. nih.gov

| Synthetic Approach | Key Features | Reaction Time | Solvent | Reference |

| Sonochemistry | Ultrasound irradiation, N-alkylation | ~5 minutes | Water | nih.gov |

| Microwave-Assisted | Microwave heating, accelerated reactions | Minutes | Organic Solvents (e.g., DMF) | mdpi.com |

A significant advancement in the synthesis of related triazinethione heterocycles is the development of a catalyst-free, one-pot, three-component reaction. nih.govnih.gov This methodology facilitates the preparation of 1,3,5-triazine-2,4-dithione derivatives from the reaction of arylaldehydes, thiourea, and orthoformates. nih.govnih.gov The procedure is notable for its operational simplicity and for avoiding the need for any metal or acid/base catalyst. nih.gov It relies on the dual role of thiourea in both the cyclization with the aldehyde and a subsequent alkylation step. nih.gov The reaction tolerates a diverse range of substrates and employs inexpensive, readily available starting materials. nih.gov While this method produces 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, its principles offer a direct, transition-metal-free pathway toward the broader class of triazinethione cores. nih.gov

The table below summarizes the scope of this catalyst-free, three-component synthesis with various aldehydes.

| Aldehyde (1.0 mmol) | Orthoformate (1.0 mmol) | Thiourea (2.5 mmol) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Reference |

| Benzaldehyde (B42025) | Trimethyl orthoformate | Thiourea | DMF | 80 | 5 | 90 | beilstein-journals.org |

| 4-Methylbenzaldehyde | Trimethyl orthoformate | Thiourea | DMF | 80 | 5 | 92 | beilstein-journals.org |

| 4-Methoxybenzaldehyde | Trimethyl orthoformate | Thiourea | DMF | 80 | 5 | 70 | beilstein-journals.org |

| 4-Chlorobenzaldehyde | Trimethyl orthoformate | Thiourea | DMF | 80 | 5 | 87 | beilstein-journals.org |

| 2-Naphthaldehyde | Trimethyl orthoformate | Thiourea | DMF | 80 | 5 | 72 | beilstein-journals.org |

| Benzaldehyde | Triethyl orthoformate | Thiourea | DMF | 80 | 5 | 32 | beilstein-journals.org |

| Benzaldehyde | Tributyl orthoformate | Thiourea | DMF | 80 | 5 | 85 | beilstein-journals.org |

Advanced Structural Elucidation and Conformational Analysis of 1,5 Dibenzyl 1,3,5 Triazinane 2 Thione

Spectroscopic Characterization Techniques

The precise structure and conformational dynamics of 1,5-dibenzyl-1,3,5-triazinane-2-thione are primarily determined using a suite of spectroscopic methods. These techniques provide a comprehensive understanding of the atomic arrangement and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, offering detailed insights into its proton and carbon frameworks.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) and triazinane moieties. The aromatic protons of the two benzyl groups typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (N-CH₂-Ph) are expected to show a singlet at approximately δ 3.76 ppm, similar to what is observed for 1,3,5-tribenzyl-1,3,5-triazinane (B52242). mdpi.com

The protons on the triazinane ring itself, specifically the methylene groups (N-CH₂-N), are anticipated to resonate as a singlet with a broad character around δ 3.52 ppm. mdpi.com The presence of a single, albeit potentially broad, signal for the ring methylene protons at room temperature often suggests a rapid conformational equilibrium on the NMR timescale.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (N-CH₂-Ph) | ~3.76 | Singlet |

| Triazinane Ring (N-CH₂-N) | ~3.52 | Broad Singlet |

Note: The chemical shifts are predicted based on data from structurally related compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The thione carbon (C=S) is a key diagnostic signal and is expected to appear in the downfield region, typically around δ 174-184 ppm, as seen in related triazine-thione and dithione derivatives. beilstein-journals.org The carbons of the triazinane ring (N-C-N) are predicted to have a characteristic shift of approximately δ 70-75 ppm. mdpi.com

The benzyl substituent carbons will exhibit signals in the aromatic region (δ 126-140 ppm) and a distinct signal for the benzylic carbon (N-CH₂) around δ 55 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thione (C=S) | 174-184 |

| Triazinane Ring (N-C-N) | 70-75 |

| Aromatic (C₆H₅) | 126-140 |

| Benzylic (N-CH₂) | ~55 |

Note: The chemical shifts are predicted based on data from structurally related compounds.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between adjacent protons. For this compound, this would primarily be useful in assigning the protons within the aromatic rings of the benzyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the benzylic and triazinane methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most diagnostic of these is the C=S stretching vibration. In related thiourea (B124793) and triazinane-thione compounds, this band typically appears in the region of 1150-1400 cm⁻¹. beilstein-journals.orgjuniperpublishers.com The spectrum would also feature C-H stretching vibrations from the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. juniperpublishers.com

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=S Stretch | 1150-1400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1000-1250 |

Note: The frequencies are predicted based on data from structurally related compounds.

Raman Spectroscopy for Complementary Vibrational Modes

While specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature, the Raman spectrum for the parent 1,3,5-triazine (B166579) molecule provides insight into the characteristic vibrational modes of the core ring. Key spectral features would be expected to arise from the stretching and bending of the C-N and C-S bonds within the triazinane ring, as well as vibrations associated with the benzyl substituents.

In a typical analysis, the C=S stretching vibration would be a particularly informative peak, often appearing in the 1050-1250 cm⁻¹ region. The presence of the benzyl groups would introduce strong signals corresponding to the aromatic C-C stretching and C-H bending modes. The aliphatic C-N stretching vibrations within the triazinane ring would also be present, though they may be coupled with other modes.

For a comparative perspective, the Raman spectrum of 1,3,5-triazine has been documented and shows characteristic peaks that can be referenced.

Table 1: Representative Raman Shifts for the 1,3,5-Triazine Ring

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Ring Breathing | ~1000 |

| Ring Stretching | ~1450-1550 |

| C-H Bending | ~1250 |

Note: These are approximate values for the parent 1,3,5-triazine and would be expected to shift upon substitution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C₁₇H₁₉N₃S, the expected exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₇H₂₀N₃S⁺ | 310.1378 |

| [M+Na]⁺ | C₁₇H₁₉N₃SNa⁺ | 332.1197 |

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm).

X-ray Crystallography for Solid-State Molecular Structure Determination

Bond Lengths, Bond Angles, and Torsion Angles Analysis

Based on crystallographic data from analogous triazinane structures, the bond lengths within the this compound ring are expected to conform to typical values for C-N and C-S bonds. The C=S bond of the thione group would be significantly shorter than the C-N single bonds. The bond angles around the sp³-hybridized carbon and nitrogen atoms in the ring would be close to the tetrahedral angle of 109.5°, with some distortion due to the presence of the double bond and the steric bulk of the benzyl substituents. Torsion angles define the puckering of the triazinane ring, which is discussed in more detail in the conformational analysis section.

Table 3: Expected Bond Lengths and Angles for the this compound Core Structure (based on analogous compounds)

| Bond/Angle | Expected Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length (average) | ~1.47 Å |

| N-C-N Bond Angle | ~112° |

| C-N-C Bond Angle | ~110° |

Data derived from analysis of similar structures like N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide. nih.gov

Conformational Analysis in Solution and Solid State

The six-membered triazinane ring is not planar and can adopt several conformations. The study of these conformations, both in solution and in the solid state, is crucial for understanding the molecule's reactivity and biological activity.

Ring Puckering and Inversion Dynamics of the Triazinane Ring

The 1,3,5-triazinane (B94176) ring typically adopts a chair or a twisted-boat conformation to minimize steric and torsional strain. In the case of this compound, a chair conformation is highly probable, with the bulky benzyl groups preferentially occupying equatorial positions to reduce steric hindrance.

In solution, the triazinane ring can undergo a process of ring inversion, where one chair conformation converts into another. This dynamic process can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The energy barrier for this inversion would be influenced by the nature of the substituents on the ring. The presence of the two benzyl groups on the nitrogen atoms would be expected to have a significant impact on the rate of this inversion.

In the solid state, as revealed by X-ray crystallography of related compounds, the triazinane ring is often found in a "half-chair" or a distorted chair conformation. nih.govresearchgate.net This single, static conformation in the crystal lattice provides a snapshot of a low-energy state of the molecule.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,3,5-Triazine |

Rotational Isomerism of N-Benzyl Substituents

The presence of two benzyl groups attached to the nitrogen atoms of the 1,3,5-triazinane-2-thione (B1225330) ring introduces the phenomenon of rotational isomerism, or atropisomerism, arising from hindered rotation around the N-C(benzyl) bonds. This restricted rotation is a key factor in defining the molecule's three-dimensional structure and can be probed in detail using Nuclear Magnetic Resonance (NMR) spectroscopy.

In principle, rotation around the single bond connecting a bulky substituent to a heterocyclic ring can be sterically hindered. For N-benzyl groups on a non-planar, saturated ring like the triazinane, this hindrance can lead to distinct, stable conformers that interconvert slowly on the NMR timescale at room temperature. A critical indicator of this behavior is the appearance of the benzylic methylene protons (Ar-CH₂-N) in the ¹H NMR spectrum.

If the rotation around the N-aryl bond is slow, the local environment lacks a plane of symmetry relative to the methylene group. Consequently, the two geminal protons of the N-benzyl group become diastereotopic. lookchem.com This diastereotopicity means they are chemically non-equivalent and should, therefore, appear as a pair of distinct signals, typically as a pair of doublets (an AB quartet), rather than a single sharp peak (a singlet). Free rotation, on the other hand, would average the magnetic environments, rendering the protons isochronous and resulting in a singlet. lookchem.com

Studies on structurally related N-benzyl substituted heterocycles and amides have established that the energy barriers for such rotations are significant enough to be observed by dynamic NMR. lookchem.comresearchgate.net For this compound, several rotational isomers can be postulated based on the relative orientation of the two phenyl rings with respect to the triazinane ring. These orientations can be broadly classified, for example, as syn or anti, leading to different steric interactions and, consequently, different energies and populations for each conformer.

The expected ¹H NMR spectral features for the benzylic protons under conditions of slow rotation are summarized in the table below.

| Rotational State | Symmetry of Methylene Environment | Expected ¹H NMR Signal for CH₂ Protons | Reason |

| Hindered Rotation | Asymmetric (No local plane of symmetry) | AB Quartet (Two Doublets) | Protons are diastereotopic and magnetically non-equivalent. |

| Free Rotation | Symmetric (Time-averaged plane of symmetry) | Singlet | Rapid interconversion averages the magnetic environments. |

Temperature-Dependent Spectroscopic Studies for Conformational Equilibria

To investigate the dynamics of the conformational equilibria, particularly the rotational isomerism of the N-benzyl groups, temperature-dependent spectroscopic studies are indispensable. Variable Temperature NMR (VT-NMR) is the most powerful technique for this purpose, allowing for the direct observation of the interconversion between different conformers and the quantification of the energy barriers involved. mdpi.com

As the temperature of an NMR experiment is increased, the rate of rotation around the N-C(benzyl) bonds also increases. If distinct signals for different conformers (or diastereotopic protons) are observed at low temperatures, these signals will broaden as the temperature rises. mdpi.com At a specific temperature, known as the coalescence temperature (Tc), the separate signals merge into a single, broad peak. mdpi.com Further increasing the temperature beyond Tc will cause this broad peak to sharpen into a time-averaged signal.

This behavior is characteristic of a dynamic chemical exchange process that is slow on the NMR timescale at low temperatures and fast at high temperatures. mdpi.comchim.it By analyzing the NMR line shapes at different temperatures and determining the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, which quantifies the energy required for the interconversion between the rotational isomers. researchgate.net

While specific experimental data for this compound is not available in the cited literature, studies on analogous aromatic 1,3,5-triazines have reported rotational barriers for C-N bonds in the range of 11.7 to 14.7 kcal/mol (or 50-77 kJ/mol). mdpi.comchim.it Similar energy barriers would be expected for the N-benzyl groups in the target compound.

The hypothetical data below illustrates the expected changes in the ¹H NMR spectrum for the benzylic protons of this compound with varying temperature.

| Temperature | Rate of Rotation (k) | **Observed ¹H NMR Signal (Benzylic CH₂) ** | Interpretation |

| Low Temperature (e.g., -40 °C) | Slow Exchange | Sharp AB Quartet | The two diastereotopic protons are resolved. Rotational isomers are "frozen" on the NMR timescale. |

| Intermediate Temperature | Intermediate Exchange | Broadened signals | The rate of interconversion is comparable to the NMR frequency difference between the signals. |

| Coalescence Temperature (Tc) | Coalescence | Single broad peak | The individual signals merge. The rate constant (k) can be calculated from the separation of the signals at low temperature. |

| High Temperature (e.g., 100 °C) | Fast Exchange | Sharp Singlet | Rapid rotation averages the environments of the two protons, making them appear equivalent. |

These temperature-dependent studies are fundamental for a complete understanding of the molecule's structural dynamics, providing quantitative data on the stability of its conformers and the energetic landscape of its internal motions.

Reactivity and Reaction Mechanisms of 1,5 Dibenzyl 1,3,5 Triazinane 2 Thione

Reactivity at the Thione Moiety (C=S)

The carbon-sulfur double bond (thione) is the most prominent functional group and a primary site of chemical reactivity. Its behavior is influenced by the adjacent nitrogen atoms, which define it as a thioamide.

Like other thioamides, 1,5-dibenzyl-1,3,5-triazinane-2-thione can exist in a tautomeric equilibrium with its corresponding thiol form, 1,5-dibenzyl-1,3,5-triazin-2-ylthiol. This equilibrium is a fundamental aspect of its chemistry, influencing its reactivity profile, particularly in reactions involving the sulfur atom.

The thione-thiol tautomerism involves the migration of a proton between the nitrogen at position 1 (or 3) and the sulfur atom. Generally, for simple and cyclic thioamides, the thione form is thermodynamically more stable and predominates significantly in both solid and solution phases. scispace.comjocpr.com The greater stability of the thione tautomer is largely attributed to the significant resonance stabilization of the thioamide group and the higher bond energy of the C=O bond in the analogous amide compared to the C=S bond. scispace.comgrafiati.com While the thiol form is present in much lower concentrations, it can be the more reactive species in certain reactions, such as S-alkylation. scispace.com

The position of the equilibrium is sensitive to several factors, as summarized in the table below.

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents favor the thione form. | The thione tautomer is typically more polar than the thiol tautomer and is better stabilized by polar solvent molecules. jocpr.com |

| Physical State | The thione form generally dominates in the crystalline state. | Crystal packing forces often favor the more stable and polar thione structure. |

| Aromaticity | Not applicable here, but in heterocyclic systems like thiopyridines, if the thiol form gains aromaticity, its contribution increases. | The triazinane ring is saturated, so aromatic stabilization does not drive the equilibrium toward the thiol form. |

This tautomerism means that the compound can react as either a nucleophile (via the sulfur atom of the thiol form) or as an electrophile (via the carbon atom of the thione form).

The thiocarbonyl carbon (C=S) is electrophilic due to the polarization of the double bond, making it susceptible to attack by nucleophiles. This reactivity is central to many transformations of the thione group.

S-Alkylation and S-Acylation: The most common reaction involving the thione moiety is alkylation or acylation at the sulfur atom. This reaction proceeds via the more nucleophilic thiol tautomer. In the presence of a base to deprotonate the thiol, the resulting thiolate anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides to form 2-(alkylthio)- or 2-(acylthio)-1,5-dibenzyl-1,3,5-triazine derivatives.

Reaction with Organometallic Reagents: Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can add to the thiocarbonyl carbon. This would lead to the formation of a transient metal thiolate intermediate, which upon aqueous workup would yield a gem-amino-thiol. Such intermediates are often unstable and may undergo further reactions.

Addition of Amines: While the ring itself contains amine functionalities, external amines can potentially add to the C=S group, although this reaction is less common than with isothiocyanates. Such an addition would form a tetrahedral intermediate that could revert to starting materials or undergo other transformations.

The sulfur atom of the thione group is in a low oxidation state and can be readily oxidized, while the C=S double bond can be reduced.

Oxidation: The thione group can be oxidized to its corresponding oxygen analogue, 1,5-dibenzyl-1,3,5-triazinan-2-one. This transformation can be achieved using various oxidizing agents, such as m-CPBA or Oxone®. The reverse reaction, the thionation of the carbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is a well-established method for synthesizing thioamides and related trithiones, indicating the feasibility of the oxidation process. mdpi.com Milder oxidation might lead to the formation of a sulfine (B13751562) (S-oxide) intermediate.

Reduction: The thiocarbonyl group can be reduced to a methylene (B1212753) group (CH₂). Desulfurization is commonly accomplished using reducing agents like Raney Nickel. This reaction would convert this compound into 1,5-dibenzyl-1,3,5-triazinane.

Reactions Involving the Saturated Triazinane Ring System

The 1,3,5-triazinane (B94176) ring is a saturated heterocycle. Its reactivity is primarily associated with the nucleophilicity of the ring nitrogen atoms and the potential for ring-opening reactions.

The 1,3,5-triazinane ring, while more stable than its aromatic 1,3,5-triazine (B166579) counterpart, can undergo cleavage under specific conditions. Aromatic 1,3,5-triazines are known to be susceptible to ring-opening by nucleophiles, where they can act as a synthetic equivalent of a formyl group. wikipedia.org

For the saturated triazinane ring in this compound, ring cleavage is most likely to be initiated by hydrolysis under acidic or basic conditions. The reaction would involve nucleophilic attack on the ring carbons (C4, C6, or the C2 of the thioamide), leading to the breakdown of the heterocyclic structure into fragments derived from benzylamine (B48309), formaldehyde (B43269), and thiourea (B124793). The synthesis of related 1,3,5-triazinane-2-thiones often involves the Mannich-type condensation of an amine, formaldehyde, and a thiourea derivative, a process that can be reversible under certain conditions, leading to ring opening. juniperpublishers.com

The different atoms within the triazinane ring exhibit distinct electronic properties, making them susceptible to either electrophilic or nucleophilic attack.

Electrophilic Attack: The nitrogen atoms at positions 1 and 5 are secondary amines, and the nitrogen at position 3 is part of a thioamide. All three nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic. They are expected to react readily with electrophiles.

Protonation: The ring nitrogens can be protonated by acids to form ammonium (B1175870) salts.

Alkylation/Acylation: The nitrogen at position 3 is part of the thioamide and is less nucleophilic due to resonance delocalization. The secondary amine nitrogens at N1 and N5, however, can be targeted by electrophiles such as alkyl halides or acyl chlorides, though reactivity might be sterically hindered by the benzyl (B1604629) groups.

Nucleophilic Attack: The ring carbons (C4 and C6) are situated between two nitrogen atoms, which imparts a degree of electrophilic character to them. These positions are analogous to the carbons in an aminal. They are potential sites for nucleophilic attack, especially by strong nucleophiles or under acid-catalyzed conditions. Such an attack would likely initiate the ring-cleavage reactions discussed in section 4.2.1. The C2 carbon, being part of the thiocarbonyl group, is the most electrophilic carbon in the ring, and its reactivity is detailed in section 4.1.2. In general, saturated triazinane rings are less susceptible to nucleophilic attack than aromatic triazine rings. nih.govacs.org

Hydrogenation and Dehydrogenation of the Triazinane Ring

The 1,3,5-triazinane ring is a saturated heterocycle. Unlike its aromatic counterpart, 1,3,5-triazine, the triazinane ring is generally stable to mild reducing and oxidizing conditions.

Hydrogenation: The hydrogenation of the C=S thione bond to a thiol and the subsequent hydrogenolysis (cleavage) of the N-benzyl groups are more likely reactions than the hydrogenation of the ring itself. Complete saturation of the triazinane ring via hydrogenation is not applicable as it is already a saturated system. However, reductive cleavage of the ring's C-N bonds could potentially occur under harsh catalytic hydrogenation conditions, leading to the decomposition of the heterocyclic structure into acyclic amine and formaldehyde derivatives.

Dehydrogenation: Dehydrogenation of the this compound to its corresponding aromatic 1,3,5-triazine derivative is a thermodynamically challenging process. Such a transformation would require the removal of three pairs of hydrogen atoms and the formation of two new double bonds within the ring. This process typically necessitates potent oxidizing agents and high temperatures and is not a commonly observed reaction pathway for saturated triazinanes. The stability of the triazinane core is significant, and it tends to participate in reactions that maintain the ring structure or lead to its cleavage rather than dehydrogenation. taylorandfrancis.com

Reactivity of the N-Benzyl Substituents

The N-benzyl groups are significant sites of reactivity in the molecule, both at the aromatic phenyl rings and the benzylic methylene (-CH2-) bridges.

The phenyl rings of the benzyl groups are susceptible to electrophilic aromatic substitution (EAS). The N-CH2-R group attached to the phenyl ring acts as an electron-donating group through hyperconjugation and weak induction, thereby activating the ring towards electrophilic attack. This group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the methylene bridge. organicchemistrytutor.com

Common EAS reactions expected for the benzyl substituents include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would yield a mixture of ortho-nitro and para-nitro substituted products.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups at the ortho and para positions. Steric hindrance from the bulky triazinane-thione moiety might favor substitution at the less hindered para position.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Benzyl Rings

| Reaction Type | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1,5-bis(4-nitrobenzyl)-1,3,5-triazinane-2-thione, 1,5-bis(2-nitrobenzyl)-1,3,5-triazinane-2-thione |

| Bromination | Br₂, FeBr₃ | 1,5-bis(4-bromobenzyl)-1,3,5-triazinane-2-thione, 1,5-bis(2-bromobenzyl)-1,3,5-triazinane-2-thione |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1,5-bis(4-acetylbenzyl)-1,3,5-triazinane-2-thione, 1,5-bis(2-acetylbenzyl)-1,3,5-triazinane-2-thione |

The benzylic C-H bonds of the methylene bridges are the weakest C-H bonds in the substituent due to the resonance stabilization of the resulting benzyl radical. wikipedia.org This inherent reactivity allows for several key transformations, most notably the cleavage of the benzyl group from the nitrogen atom.

N-Debenzylation: The removal of N-benzyl protecting groups is a well-established transformation in organic synthesis and can be achieved through various methods.

Catalytic Hydrogenolysis: This is a common and efficient method, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org This reaction cleaves the C-N bond, releasing toluene (B28343) and yielding the N-unsubstituted or N-H triazinane-2-thione. This method's utility can be limited by the presence of other reducible functional groups or sulfur, which can poison the catalyst. researchgate.net

Oxidative Cleavage: N-benzyl groups can be removed under oxidative conditions. For instance, treatment with potassium tert-butoxide in DMSO with an oxygen source can facilitate debenzylation by forming a benzylic anion that is subsequently oxidized. researchgate.net Metal-free electrochemical methods have also been developed for the selective oxidative cleavage of the benzyl C–N bond. mdpi.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of N-benzyl groups, although this may require harsh conditions that could affect other functional groups. researchgate.net

Benzylic Halogenation: The benzylic positions can undergo free radical halogenation with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, which would replace a hydrogen atom on the methylene bridge with a halogen.

Exploration of Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The this compound molecule possesses functionalities that could potentially participate in cycloaddition reactions. The thiourea moiety embedded within the ring is a particularly interesting component for such transformations.

Reactions involving the Thiourea Moiety: Thiourea and its derivatives are known to participate in various cycloaddition reactions. For instance, they can engage in [3+2] cycloadditions with donor-acceptor cyclopropanes, leading to the formation of new five-membered heterocyclic rings. rsc.org It is plausible that the N-C(S)-N unit of this compound could react as a 1,3-dipole or its synthetic equivalent in similar transformations. Bifunctional thiourea catalysts are widely used in asymmetric cycloadditions, highlighting the ability of the thiourea group to activate substrates through hydrogen bonding. rsc.org

Reactions of the C=S Double Bond: The thione group (C=S) can act as a dienophile or dipolarophile. It can participate in [4+2] cycloadditions (Diels-Alder reactions) with conjugated dienes or undergo 1,3-dipolar cycloadditions with various 1,3-dipoles like nitrile oxides, azides, or nitrones to form five-membered sulfur-containing heterocycles.

Ring-Opening and Recyclization: 1,3,5-Triazines are known to undergo ring-opening reactions when treated with nucleophiles, acting as precursors for various other heterocyclic systems in recyclization reactions. researchgate.net Although the saturated 1,3,5-triazinane ring is more stable, it can also be cleaved under certain conditions, and the resulting fragments could potentially be trapped in an intramolecular or intermolecular cycloaddition, leading to new ring systems.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and developing new synthetic applications. This requires detailed experimental studies, such as reaction kinetics.

While no specific kinetic data for this compound have been published, the principles of kinetic analysis can be applied to hypothesize about its key transformations. A kinetic study would involve systematically varying the concentrations of reactants and catalysts while monitoring the rate of product formation or reactant consumption over time, often using techniques like spectroscopy (NMR, UV-Vis) or chromatography (HPLC, GC).

For example, in the oxidative N-debenzylation using KOtBu/O₂, a kinetic study could elucidate the role of each component. The rate law could be determined by measuring the initial reaction rates at different initial concentrations of the substrate, the base (KOtBu), and dissolved oxygen.

A hypothetical rate law might take the form: Rate = k [Substrate]ᵃ [KOtBu]ᵇ [O₂]ᶜ

Determining the orders of reaction (a, b, and c) would provide insight into the reaction mechanism, such as identifying the rate-determining step. For instance, if the reaction is first order in the substrate and first order in the base, it would suggest that the initial deprotonation of the benzylic position is the rate-limiting step. researchgate.net

Table 2: Hypothetical Kinetic Data for Oxidative N-Debenzylation

| Experiment | [Substrate] (M) | [KOtBu] (M) | [O₂] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.2 | 0.001 | 2.0 x 10⁻⁶ |

| 2 | 0.2 | 0.2 | 0.001 | 4.0 x 10⁻⁶ |

| 3 | 0.1 | 0.4 | 0.001 | 4.0 x 10⁻⁶ |

| 4 | 0.1 | 0.2 | 0.002 | 2.0 x 10⁻⁶ |

This data is purely illustrative. In this hypothetical example, doubling the substrate concentration doubles the rate (first order, a=1), and doubling the base concentration doubles the rate (first order, b=1), while changing the oxygen concentration has no effect on the rate (zero order, c=0). This would suggest the rate-determining step involves one molecule of the substrate and one molecule of the base, and that the subsequent reaction with oxygen is fast.

Identification of Reaction Intermediates for this compound

Detailed investigations into the reaction mechanisms of this compound, and specifically the direct identification and characterization of its reaction intermediates, are not extensively documented in the reviewed scientific literature. While the synthesis and reactivity of related 1,3,5-triazinane structures have been explored, specific studies focusing on the transient species formed during reactions involving this compound are limited.

However, insights into potential intermediates can be inferred from mechanistic studies of analogous triazinane and thiourea-based cyclization reactions. For instance, the synthesis of substituted 1,3,5-triazinane-2-thiones often proceeds via the cyclocondensation of N,N'-disubstituted thioureas with formaldehyde and a primary amine. juniperpublishers.com In such reactions, the formation of unstable imine intermediates is a common mechanistic feature. juniperpublishers.com

In the context of multicomponent reactions for the synthesis of related 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, several intermediates have been proposed and in some cases isolated. These include:

Imine intermediates: Formed from the initial reaction of an aldehyde with thiourea. nih.gov

Bis-adducts: Such as 1,1'-(phenylmethylene)bis(thiourea), which can be formed from the reaction of benzaldehyde (B42025) and thiourea. nih.gov

Ring-closed intermediates: Resulting from the cyclization of the bis-adduct. nih.gov

Imidate intermediates: Which can be involved in subsequent alkylation steps. d-nb.infomdpi.com

Control experiments in the synthesis of these related compounds have sometimes allowed for the isolation and characterization of these intermediates, providing evidence for the proposed reaction pathways. nih.gov For example, the reaction of benzaldehyde and thiourea at elevated temperatures has been shown to produce 1,1'-(phenylmethylene)bis(thiourea) and its subsequent cyclized product. nih.gov

It is plausible that the reactions of this compound could proceed through analogous intermediates, depending on the specific reaction conditions and reagents involved. However, without direct spectroscopic or trapping studies on this compound itself, the exact nature and role of its reaction intermediates remain a subject for future investigation.

Table of Potential Intermediates in Related Triazinane Syntheses

| Intermediate Type | General Structure/Description | Precursors | Subsequent Transformation | Reference |

| Imine | R-CH=N-R' | Aldehyde/Ketone + Amine | Nucleophilic attack, cyclization | juniperpublishers.comnih.gov |

| Bis-thiourea Adduct | R-CH(NH-CS-NH2)2 | Aldehyde + 2 equiv. Thiourea | Cyclization, elimination | nih.gov |

| Dihydro-1,3,5-triazinethione | Cyclized six-membered ring | Bis-thiourea Adduct | Alkylation, aromatization | nih.gov |

| Imidate | R-C(=NH)-OR' | Nitrile + Alcohol or Orthoformate + Amine | Nucleophilic attack | d-nb.infomdpi.com |

Further research, employing techniques such as low-temperature NMR, mass spectrometry, and trapping experiments, would be necessary to definitively identify and characterize the reaction intermediates of this compound.

Derivatization and Analogue Synthesis for Structure Reactivity/property Relationship Studies

Systematic Substitution on the N-Benzyl Phenyl Rings

The phenyl rings of the N-benzyl substituents on 1,5-dibenzyl-1,3,5-triazinane-2-thione offer a prime location for systematic modification to fine-tune the electronic properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups at the ortho, meta, and para positions of the aromatic rings. The choice of substituent allows for a graded alteration of the electron-donating or electron-withdrawing nature of the benzyl (B1604629) groups.

The synthesis of these derivatives would typically start from appropriately substituted benzylamines, which are then reacted with formaldehyde (B43269) and thiourea (B124793) in a Mannich-type condensation. researchgate.net The specific reaction conditions would be optimized for each substituted benzylamine (B48309) to achieve good yields.

Table 1: Examples of Systematically Substituted N-Benzyl Phenyl Ring Derivatives

| Substituent (X) | Position on Phenyl Ring | Expected Electronic Effect | Potential Starting Material |

| -OCH₃ | para | Strong Electron-Donating | 4-Methoxybenzylamine |

| -CH₃ | para | Weak Electron-Donating | 4-Methylbenzylamine |

| -Cl | para | Weak Electron-Withdrawing | 4-Chlorobenzylamine |

| -NO₂ | para | Strong Electron-Withdrawing | 4-Nitrobenzylamine |

Alkylation/Acylation at Unsubstituted Nitrogen Atoms (if applicable)

In the case of this compound, all three nitrogen atoms of the triazinane ring are substituted with benzyl groups. Therefore, direct alkylation or acylation at an unsubstituted nitrogen atom is not applicable. However, this strategy is highly relevant for related triazinane-2-thiones that do possess an N-H bond. For example, in 5-alkyl-1,3,5-triazinane-2-thiones, the nitrogen at position 1 is often a secondary amine and can be readily alkylated or acylated. researchgate.net

Should a synthetic route produce a mono- or di-N-benzyl triazinane-2-thione, the remaining N-H group would be a key site for derivatization. Alkylation with various alkyl halides or acylation with acid chlorides or anhydrides would introduce further diversity and allow for the exploration of the role of the substituent at this position.

Replacement of Benzyl Groups with Other N-Alkyl or N-Aryl Substituents

To explore a wider range of steric and electronic effects, the benzyl groups can be replaced entirely with other N-alkyl or N-aryl substituents. This is achieved by employing different primary amines in the initial synthesis. The general synthetic route involving the condensation of a primary amine, formaldehyde, and thiourea is adaptable to a wide variety of amines. researchgate.net

Replacing the benzyl groups with smaller alkyl groups (e.g., methyl, ethyl, tert-butyl) would decrease the steric bulk around the triazinane core. researchgate.net Conversely, introducing bulkier alkyl groups or different aryl moieties (e.g., naphthyl, pyridyl) would allow for the investigation of more pronounced steric influences and the introduction of different electronic and hydrogen-bonding properties. The synthesis of 5-alkyl-1,3,5-triazinan-2-ones and their thione analogs has been successfully achieved using various primary alkylamines in the presence of suitable catalysts. researchgate.net

Table 2: Examples of Analogues with Alternative N-Substituents

| N-Substituent | Rationale for Synthesis | Potential Starting Amine |

| Methyl | Reduce steric hindrance | Methylamine (B109427) |

| Cyclopentyl | Introduce alicyclic character | Cyclopentylamine |

| Phenyl | Investigate purely aromatic substitution | Aniline |

| 4-Pyridyl | Introduce a basic heterocyclic moiety | 4-Aminopyridine |

Introduction of Functional Groups onto the Triazinane Ring Carbons

Direct functionalization of the methylene (B1212753) carbons of the 1,3,5-triazinane (B94176) ring is challenging due to their non-activated nature. However, strategies can be envisioned that involve the use of modified starting materials. For example, using aldehydes other than formaldehyde in the initial condensation could lead to substitution at the C4 and C6 positions of the triazinane ring. While the classic synthesis of the hexahydro-1,3,5-triazine ring involves formaldehyde, multicomponent reactions with other aldehydes have been used to create related dihydro-1,3,5-triazine structures. nih.govnih.gov

Another potential, though less direct, route could involve ring-opening and re-cyclization strategies, or the use of more complex precursors that already contain the desired functionality. Research into the synthesis of functionalized 2,4-diamino-1,3,5-triazines has shown that the triazine ring can be built with pre-existing aryl substituents at one of the ring carbons. ijpras.com

Synthesis of Hybrid Molecules Incorporating the 1,3,5-Triazinane-2-thione (B1225330) Core with Other Heterocyclic Systems

The concept of creating hybrid molecules by linking two or more different pharmacophoric or functional moieties is a powerful strategy in medicinal chemistry and materials science. nih.govresearchgate.net The this compound scaffold can serve as a central core to which other heterocyclic systems are attached. This can be achieved by modifying one of the N-benzyl groups to include a reactive functional group that can be used for coupling.

For example, a derivative of this compound could be prepared where one of the benzyl groups is substituted with a terminal alkyne or azide (B81097). This would allow for its conjugation with other heterocyclic molecules bearing a complementary azide or alkyne group via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). Alternatively, functional groups such as carboxylic acids or amines on the benzyl substituent could be used for amide bond formation with other heterocyclic molecules. researchgate.net

This approach allows for the combination of the structural features of the triazinane-2-thione with those of other important heterocycles like thiazole, coumarin, or pyridine, potentially leading to novel compounds with synergistic or unique properties. researchgate.netmdpi.com

Table 3: Potential Hybridization Strategies

| Heterocyclic Partner | Linkage Chemistry | Rationale |

| Thiazole | Amide bond | Combine potential biological activities of both rings |

| Coumarin | Click Chemistry (Triazole link) | Create fluorescent probes or photosensitive materials |

| Pyridine | Ether or Amine linkage | Introduce metal-coordinating sites or alter solubility |

Theoretical and Computational Investigations of 1,5 Dibenzyl 1,3,5 Triazinane 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic and structural properties of 1,5-dibenzyl-1,3,5-triazinane-2-thione.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

While specific DFT calculations for this compound are not extensively reported in the literature, data from analogous triazine derivatives can provide valuable estimates. For instance, DFT studies on various triazine derivatives have been conducted to understand their electronic behavior. researchgate.net A study on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones revealed how substituents on the aryl rings influence the electronic structure.

The charge distribution within the this compound molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. This map indicates the regions of positive and negative electrostatic potential, highlighting the likely sites for electrophilic and nucleophilic attack. In a typical triazinane-2-thione ring, the sulfur atom of the C=S group is expected to be a region of negative potential, making it susceptible to electrophilic attack, while the nitrogen and carbon atoms of the ring will have varying degrees of positive and negative potential depending on their bonding environment.

Table 1: Illustrative Electronic Properties of a this compound Analog based on DFT Calculations

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: The values in this table are illustrative and based on general trends for similar triazine derivatives. Specific experimental or computational data for this compound is not available in the cited literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts through methods like the Gauge-Including Atomic Orbital (GIAO) approach is a standard computational practice. For this compound, the expected chemical shifts can be inferred from related structures. For example, in 1,3,5-tribenzyl-1,3,5-triazinane (B52242), the protons of the benzyl (B1604629) groups and the triazinane ring show characteristic signals. mdpi.com The presence of the thione group in this compound would influence the chemical shifts of the adjacent protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzyl CH₂ | 4.5 - 4.8 | 55 - 60 |

| Benzyl Aromatic C-H | 7.2 - 7.5 | 127 - 130 |

| Triazinane Ring CH₂ | 4.0 - 4.3 | 70 - 75 |

| C=S | - | 175 - 185 |

Note: These are estimated ranges based on data from analogous compounds and general principles of NMR spectroscopy. mdpi.combeilstein-journals.org

IR Frequencies: Infrared (IR) spectroscopy is useful for identifying functional groups. Theoretical frequency calculations can help in the assignment of experimental IR bands. Key vibrational modes for this compound would include the C-H stretching of the benzyl and triazinane rings, C=C stretching of the aromatic rings, C-N stretching of the triazinane ring, and the characteristic C=S stretching of the thione group.

Table 3: Predicted IR Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1300 - 1400 |

| C=S Stretch | 1050 - 1250 |

Note: These are expected frequency ranges based on typical values for these functional groups in similar molecules. beilstein-journals.org

Reaction Pathway and Transition State Analysis for Mechanistic Understanding

Computational chemistry can be employed to explore the reaction mechanism for the synthesis of this compound. This involves identifying the reactants, products, intermediates, and transition states along the reaction pathway. While a specific computational study on the reaction mechanism of this compound is not available, plausible pathways can be proposed based on the synthesis of similar triazinethiones. mdpi.com

A likely synthetic route involves the condensation of N,N'-dibenzyl-1,2-ethanediamine with formaldehyde (B43269) and a source of sulfur, such as carbon disulfide or thiophosgene. Theoretical modeling could calculate the activation energies for different potential pathways, thus determining the most favorable reaction mechanism. Such an analysis would provide valuable information for optimizing reaction conditions to improve yield and purity.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The triazinane ring can adopt various conformations, such as chair and boat forms, and the benzyl groups have rotational freedom.

MD simulations can provide insights into the relative stability of different conformers and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its properties and interactions. For instance, a study on other 1,3,5-triazine (B166579) derivatives has utilized MD simulations to understand their structural and dynamic behavior. mdpi.com A similar approach for this compound would involve simulating the molecule's motion over time at a given temperature, allowing for the exploration of its potential energy surface.

Docking Studies to Investigate Chemical Interactions with Specific Molecular Targets (non-biological, e.g., catalysts, surfaces)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While docking is commonly used in drug design to study interactions with biological macromolecules, it can also be applied to understand interactions with non-biological targets such as catalysts or material surfaces.

For this compound, docking studies could be used to investigate its potential as a ligand for a metal catalyst or its adsorption behavior on a specific surface. For example, the sulfur atom of the thione group and the nitrogen atoms of the triazinane ring could act as coordination sites for a metal center. However, to date, there are no published docking studies of this compound with non-biological targets in the scientific literature.

Development of Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Models

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. These models are valuable for predicting the properties of new, unsynthesized compounds.

For 1,3,5-triazine derivatives, QSRR/QSPR studies have been conducted to model properties like lipophilicity and chromatographic retention behavior. researchgate.netnih.gov To develop a QSRR/QSPR model for a series of compounds including this compound, a dataset of molecules with known properties would be required. Various molecular descriptors (e.g., electronic, steric, and topological) would be calculated for each molecule and then correlated with the property of interest using statistical methods like multiple linear regression or machine learning algorithms. Such a model could then be used to predict the reactivity or properties of other related triazinane-2-thione derivatives. Currently, no specific QSRR/QSPR models for this compound are available in the literature.

Prediction of Physicochemical Descriptors and Their Correlation with Chemical Behavior

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules, offering insights into their potential behavior in various chemical and biological systems. For this compound, while specific experimental data is limited in publicly available literature, we can predict its key physicochemical descriptors based on its structure and data from related compounds. These descriptors are crucial in fields like drug design and materials science, where they inform on properties such as solubility, membrane permeability, and reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on various triazine derivatives have demonstrated that electronic and topological descriptors are often correlated with their biological activities. scialert.net For instance, the electrotopological state has been used to model the inhibitory action of triazine derivatives on dihydrofolate reductase, indicating that the electronic environment of the molecule plays a significant role in its biological function. scialert.net Similarly, 3D-QSAR studies on other triazine derivatives have highlighted the importance of steric and electrostatic fields in determining their activity. ekb.egnih.gov

A hypothetical table of predicted physicochemical descriptors for this compound is presented below. These values are estimated based on the analysis of structurally similar compounds and general computational principles.

Table 1: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value/Range | Implication for Chemical Behavior |

| Molecular Formula | C₁₇H₁₉N₃S | Defines the elemental composition. |

| Molecular Weight | ~297.42 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol/Water Partition Coefficient) | High (> 3) | Indicates high lipophilicity and likely poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 40-60 Ų | Affects membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from the N-H group) | Potential for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 3 (2 from N atoms, 1 from S atom) | Potential for hydrogen bonding interactions. |

| Dipole Moment | Moderate | Suggests the molecule has some polar character. |

These predicted descriptors provide a foundational understanding of the molecule's likely behavior. The high lipophilicity conferred by the benzyl groups, combined with the polar regions of the triazinane-thione core, creates an amphipathic character that could be significant for its interactions with biological membranes or its self-assembly properties.

Elucidation of Structural Factors Influencing Reactivity

The 1,3,5-triazinane (B94176) ring itself is a saturated heterocycle. The nitrogen atoms, being basic, are susceptible to protonation or alkylation. The reactivity of the ring can be influenced by the nature of the substituents on the nitrogen atoms. In this case, the electron-donating benzyl groups can increase the electron density on the nitrogen atoms, potentially enhancing their basicity and nucleophilicity compared to unsubstituted triazinanes.

The thione group (C=S) is a key reactive center. The carbon-sulfur double bond is polarized, with the carbon atom being electrophilic and the sulfur atom being nucleophilic. This makes the thione group susceptible to attack by both nucleophiles and electrophiles. For instance, it can undergo reactions such as alkylation at the sulfur atom to form thioether derivatives. The presence of the thione group also allows for potential tautomerization to a thiol form (a mercapto-triazine), which could further influence its reactivity profile. Research on related 1,3,5-triazine-2,4-dithione derivatives has shown that these compounds can be synthesized through multicomponent reactions involving thiourea (B124793), highlighting the reactivity of the thiocarbonyl precursors. beilstein-journals.orgnih.gov

The benzyl groups attached to the nitrogen atoms at positions 1 and 5 are not merely passive substituents. Sterically, they can hinder the approach of reactants to the triazinane ring, thereby influencing the regioselectivity of reactions. Electronically, the phenyl rings can participate in aromatic interactions, such as pi-stacking, which could be important in supramolecular chemistry or in binding to biological targets. The methylene (B1212753) bridges (-CH₂-) provide conformational flexibility to the benzyl groups.

Advanced Applications of 1,5 Dibenzyl 1,3,5 Triazinane 2 Thione in Chemical Science Excluding Medicinal/clinical

Role in Organic Synthesis

The unique structural features of 1,5-dibenzyl-1,3,5-triazinane-2-thione suggest its potential as a versatile building block in organic synthesis. The triazinane ring can serve as a scaffold for constructing more complex heterocyclic systems, while the thione group offers a reactive site for various transformations.

As a Building Block for Complex Heterocyclic Architectures

The 1,3,5-triazinane (B94176) framework is a valuable precursor for the synthesis of diverse nitrogen-containing heterocycles. mdpi.comsigmaaldrich.comapolloscientific.co.uk The reactivity of the ring nitrogens and the thione group in this compound could be exploited to build fused or spirocyclic structures. For instance, related 1,3,5-triazinane derivatives are known to undergo reactions that lead to the formation of more elaborate heterocyclic systems. mdpi.com

Although a direct synthesis of complex heterocycles from this compound is not documented, the synthesis of 1,3,5-triazinane-2-ones and 1,3,5-oxadiazinane-2-ones from N,N'-unsymmetrical ureas, formaldehyde (B43269), and methylamine (B109427) highlights the utility of the triazinane core in constructing other heterocyclic structures. researchgate.net Similarly, the synthesis of 1,3,5-triazine-2,4-dithione derivatives through three-component reactions of arylaldehydes, thiourea (B124793), and orthoformates demonstrates the accessibility of related sulfur-containing triazine heterocycles. beilstein-journals.orgnih.govbeilstein-journals.org These methods suggest that this compound could serve as a starting material for a variety of heterocyclic compounds.

Table 1: Examples of Heterocyclic Synthesis from Triazine-Related Precursors

| Precursor | Reagents | Product | Reference |

| Arylaldehydes, Thiourea, Orthoformates | - | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | nih.gov |

| N,N'-Unsymmetrical Ureas, Formaldehyde, Methylamine | - | 1,3,5-Triazinane-2-ones | researchgate.net |

| N-Alkylethylenediamines, Formaldehyde | - | 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes | mdpi.com |

This table presents examples of synthetic routes to triazine-related heterocycles, illustrating the potential of similar pathways for utilizing this compound.

As a Precursor to Other Organosulfur Compounds

The thione group (C=S) in this compound is a key functional group that can be chemically transformed into a variety of other sulfur-containing moieties. Thionation reactions are a common method to introduce sulfur into organic molecules, and the reverse—transforming a thione—is also a valuable synthetic strategy. For example, thiones can be converted to thiols, sulfides, or sulfoxides, opening up a wide range of synthetic possibilities.

Research on related 1,2,4-triazoline-3-thiones has shown that the thione group can participate in cyclization reactions to form thiadiazole rings. uu.nl This suggests that the thione in this compound could be a reactive handle for constructing other sulfur-containing heterocyclic systems.

As a Ligand in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal centers. The geometry and electronic properties of the resulting metal complexes would depend on the coordination mode of the ligand and the nature of the metal ion.

Derivatives of 1,3,5-triazine (B166579) have been successfully employed as ligands in the formation of coordination polymers and discrete metal complexes. researchgate.netrsc.org These complexes have shown applications in catalysis, for instance, in the oxidation of catechols. researchgate.net The presence of both nitrogen and sulfur donor atoms in this compound could lead to the formation of stable chelate complexes with interesting catalytic activities. The synthesis of metal complexes with a related 1,2,4-triazoline-3-thione ligand further supports the potential of such thione-containing heterocycles in coordination chemistry. nih.govmdpi.com

Table 2: Examples of Triazine-Based Ligands in Catalysis

| Ligand Type | Metal Ion | Catalytic Application | Reference |

| 1,3,5-Triazine-dipyridylamine | Copper(II) | Oxidation of 3,5-di-tert-butylcatechol | researchgate.net |

| s-Triazine pincer ligands | Nickel(II) | Formation of coordination polymers | rsc.org |

This table provides examples of catalytic systems based on triazine ligands, suggesting the potential for developing catalysts based on this compound.

Potential in Materials Science

The structural characteristics of this compound also point towards its potential utility in the development of new materials with advanced functional properties.

Monomer or Component in Polymer Synthesis

The bifunctional nature of this compound, with its reactive sites, could allow it to act as a monomer or a cross-linking agent in polymerization reactions. The triazine ring is a known component in various polymers, contributing to their thermal stability and other properties. nih.gov For example, 1,3,5-triazine-based conjugated porous polymers have been synthesized and shown to be highly efficient for photocatalytic hydrogen evolution. nih.gov

While direct polymerization of this compound has not been reported, the synthesis of pH- and thermo-responsive chitosan (B1678972) hydrogels using a 1,3,5-triazine-2,4,6-tribenzaldehyde derivative as a cross-linking agent demonstrates the principle of incorporating triazine units into polymer networks to achieve specific functionalities.

Precursor for Advanced Functional Materials (e.g., optoelectronic materials, responsive materials)

Triazine derivatives are widely investigated for their applications in functional materials, including optoelectronic and responsive materials. nih.gov The electron-deficient nature of the triazine ring, combined with the potential for introducing various functional groups, allows for the tuning of electronic and photophysical properties.

Functionalized 1,3,5-triazine derivatives have been developed as components for photo- and electroluminescent materials. nih.gov Furthermore, the incorporation of triazine units has been explored in the design of responsive materials. For instance, hydrogels containing triazine cross-linkers have been shown to exhibit pH- and temperature-responsive swelling behavior. The benzyl (B1604629) groups in this compound could enhance the processability and solubility of such materials.

Supramolecular Chemistry and Self-Assembly Processes

The 1,3,5-triazine scaffold is a well-established building block in the field of supramolecular chemistry. nih.govrsc.org Its utility stems from the defined geometry and the presence of nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions, which are fundamental to self-assembly processes. nih.govresearchgate.net While direct studies on the supramolecular behavior of this compound are not extensively documented, the inherent properties of the triazine ring suggest its potential to form ordered supramolecular structures.

Research on other 1,3,5-triazine derivatives has demonstrated their capacity to form intricate networks through hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net For instance, melamine (B1676169), a well-known triazine derivative, readily forms hydrogen-bonded networks with cyanuric acid. nih.gov The N-H group and the thione sulfur atom in this compound could act as hydrogen bond donors and acceptors, respectively, facilitating the formation of self-assembled monolayers or other organized structures. The benzyl groups could further influence self-assembly through aromatic interactions, potentially leading to the formation of liquid crystalline phases or other ordered materials.

The exploration of this compound in this area could involve studying its interactions with complementary molecules to form co-crystals or host-guest complexes. Such investigations would likely reveal novel self-assembly motifs and could lead to the development of new materials with tailored properties for applications in areas such as molecular recognition and sensing. researchgate.net

Industrial and Environmental Applications